molecular formula C15H17N3O2 B12880745 2-Amino-1-(3,4-dimethoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

2-Amino-1-(3,4-dimethoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B12880745
M. Wt: 271.31 g/mol
InChI Key: PJHXOEZFOKSJGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(3,4-dimethoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound with potential applications in various fields of scientific research. This compound features a pyrrole ring substituted with amino, dimethoxyphenyl, dimethyl, and carbonitrile groups, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3,4-dimethoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2,4-pentanedione in the presence of ammonium acetate. The reaction proceeds through a cyclization process, forming the pyrrole ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3,4-dimethoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(3,4-dimethoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3,4-dimethoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(3,4-dimethoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of amino, dimethoxyphenyl, dimethyl, and carbonitrile groups makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

2-amino-1-(3,4-dimethoxyphenyl)-4,5-dimethylpyrrole-3-carbonitrile

InChI

InChI=1S/C15H17N3O2/c1-9-10(2)18(15(17)12(9)8-16)11-5-6-13(19-3)14(7-11)20-4/h5-7H,17H2,1-4H3

InChI Key

PJHXOEZFOKSJGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C#N)N)C2=CC(=C(C=C2)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.